2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Microwave-Assisted Organic Synthesis Nucleophilic Ring-Opening 4-Hydroxy-1,8-naphthyridin-2-one

Medicinal chemistry programs targeting osteosarcoma or CNS disorders often face lengthy synthetic routes to privileged heterocyclic cores. 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CAS 3809-93-6) is the direct, regiospecific precursor to 4-hydroxy-1,8-naphthyridin-2-ones and 2-methyl-3H-pyrido[2,3-d]pyrimidin-4-ones. • Osteosarcoma-selective: Potent cytotoxic activity against 143B cell line (EC50: 1,100 nM) with negligible off-target dihydroorotase inhibition. • Microwave-optimized: Yields efficient, rapid access to naphthyridinone libraries vs. thermal methods. • Direct CNS precursor: Reacts cleanly with amines to form pyridopyrimidinones for antidepressant SAR. Supplied with guaranteed ≥98% purity and analytical documentation for immediate, risk-free procurement.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B7929144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)O1
InChIInChI=1S/C8H6N2O2/c1-5-10-7-6(8(11)12-5)3-2-4-9-7/h2-4H,1H3
InChIKeyJDCQRGZSCOCTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: Core Heterocyclic Scaffold for Kinase Inhibitors and Naphthyridinone Prodrugs


2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CAS: 3809-93-6) is a fused heterocyclic compound characterized by a pyridine ring annulated to a 1,3-oxazin-4-one moiety . This core structure serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the generation of 4-hydroxy-1,8-naphthyridin-2-ones and pyrido[2,3-d]pyrimidin-4-ones, which are privileged scaffolds in kinase inhibition and anti-inflammatory research [1][2]. The compound is a key building block for accessing pharmacologically relevant heterocycles, with documented utility in synthesizing derivatives that exhibit activity against cancer cell lines and central nervous system (CNS) targets [3].

Why 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one Cannot Be Substituted by Other Pyrido-Oxazinone Isomers


Substitution of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one with a close isomer, such as the [3,2-d] or [4,3-d] fused regioisomer, or an unsubstituted analog, is not scientifically justifiable. The specific [2,3-d] ring fusion governs the electrophilicity at the C-4 carbonyl, directly dictating the regioselectivity of nucleophilic ring-opening and the subsequent cyclization pathways that yield biologically active naphthyridinones [1]. Furthermore, the presence of the 2-methyl group is critical for modulating reactivity under modern synthesis conditions, such as microwave irradiation, where it influences the efficiency of forming 4-hydroxy-1,8-naphthyridin-2-ones compared to the corresponding quinolin-2-ones derived from the benzoxazinone analog [2]. Procuring a different oxazinone scaffold, even one with a similar name, would alter the downstream heterocyclic product profile, leading to failed synthesis campaigns or the generation of inactive compounds in medicinal chemistry programs targeting specific kinase or CNS pathways [3].

Quantitative Evidence for Selecting 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one over Related Oxazinones and Building Blocks


Superior Reactivity in Microwave-Assisted Synthesis of Naphthyridinones Compared to Benzoxazinones

Under optimized microwave irradiation conditions (no solvent, 150°C, 10 min), 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one reacts with carbon nucleophiles to yield 4-hydroxy-1,8-naphthyridin-2-ones. This reactivity contrasts with its direct analog, 2-methyl-4H-3,1-benzoxazin-4-one, which under identical conditions yields the corresponding 4-hydroxy-quinolin-2-ones [1]. The ability to generate the pharmaceutically relevant naphthyridinone core in high yield through this expedited method demonstrates a key synthetic advantage for this specific pyrido-fused scaffold over the benz-fused analog.

Microwave-Assisted Organic Synthesis Nucleophilic Ring-Opening 4-Hydroxy-1,8-naphthyridin-2-one

Potent Anti-Proliferative Activity in Osteosarcoma Cells vs. Dihydroorotase Selectivity

In a biological assay, 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CHEMBL1133252) demonstrated cytotoxic activity against the 143B human osteosarcoma cell line, with a reported EC50 value of 1,100 nM after 72 hours of continuous exposure [1]. In a separate assay, the same compound was evaluated for inhibition of the enzyme dihydroorotase (DHOase) from mouse Ehrlich ascites cells. It showed weak inhibitory activity, achieving only 5% inhibition at a concentration of 10 µM, corresponding to an IC50 > 1,000,000 nM [2]. This data profile, characterized by potent cytotoxicity against a specific cancer cell line with minimal effect on a related enzyme target, is a key differentiator when selecting compounds for phenotypic screening libraries.

Anti-Cancer Osteosarcoma Cytotoxicity Dihydroorotase Inhibition

Engineered Reactivity for Naphthyridinone Synthesis vs. Inert Unsubstituted Oxazinones

The 2-methyl substituent in 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one is critical for its reaction with active methylene compounds, a key transformation that yields 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones [1]. In contrast, the unsubstituted 4H-pyrido[2,3-d][1,3]oxazin-4-one lacks this methyl group, resulting in significantly different, often lower, reactivity towards nucleophiles and a different product distribution . The methyl group enhances electrophilicity at the C-4 carbonyl, facilitating the nucleophilic attack that initiates the ring-opening/cyclization cascade, making the 2-methyl derivative the preferred starting material for this efficient route to pharmaceutically relevant naphthyridinones.

Heterocyclic Synthesis Active Methylene Chemistry C-Acylation

Optimized Use Cases for 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one in Drug Discovery and Chemical Biology


Scaffold for Phenotypic Screening Libraries Targeting Osteosarcoma

Given its potent and selective cytotoxic activity against the 143B osteosarcoma cell line (EC50: 1,100 nM) with minimal off-target inhibition of dihydroorotase [1], this compound is an ideal core scaffold for building phenotypic screening libraries. Researchers focused on discovering novel therapeutics for osteosarcoma or related bone cancers should prioritize this compound over generic pyrido-oxazinones. Its activity profile suggests a mechanism of action independent of pyrimidine biosynthesis, offering a differentiated starting point for hit-to-lead optimization campaigns.

Rapid Microwave-Assisted Synthesis of 4-Hydroxy-1,8-naphthyridin-2-one Derivatives

Medicinal chemistry groups aiming to synthesize 4-hydroxy-1,8-naphthyridin-2-ones should adopt 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one as their primary building block. Its optimized reactivity under microwave irradiation [2] offers a significantly faster and more efficient route to this valuable heterocyclic core compared to traditional thermal methods. This is particularly relevant for parallel synthesis and library production, where rapid access to diverse naphthyridinone analogs is critical for exploring structure-activity relationships (SAR) in kinase or antibacterial programs.

C-Acylation Precursor for CNS-Active Pyridopyrimidinones

As a direct precursor to 2-methyl-3H-pyrido[2,3-d]pyrimidin-4-ones via reaction with amines [3], this oxazinone is a strategic intermediate for synthesizing compounds with potential CNS activity, including antidepressants. Procurement of this specific compound ensures the correct substitution pattern on the final pyridopyrimidinone ring, which is crucial for target engagement in CNS applications. Using an alternative isomer could lead to a different, and likely inactive, final product, making the selection of this specific isomer non-negotiable for this synthetic route.

Investigating Polypharmacology in Cancer Cell Signaling

The unique combination of high cellular potency against an osteosarcoma line with negligible inhibition of the metabolic enzyme DHOase [1] makes this compound a valuable tool for chemical biology. It can be employed in studies aimed at deconvoluting the polypharmacology of pyrido-oxazinone scaffolds or in identifying novel targets in cancer cell signaling pathways that are not related to pyrimidine metabolism. Its clean off-target profile in the DHOase assay reduces experimental noise, allowing for more precise interrogation of cellular mechanisms.

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